molecular formula C20H16F3N3O2S B11477657 2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11477657
M. Wt: 419.4 g/mol
InChI Key: AAOOUKMBYBKOHS-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.

    Pyrimidine ring construction: The pyrazole intermediate can then be reacted with suitable reagents to form the pyrimidine ring.

    Functional group modifications: Introduction of methoxymethyl, methoxyphenyl, thiophen-2-yl, and trifluoromethyl groups can be carried out using standard organic reactions such as alkylation, arylation, and halogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: can be compared with other pyrazolo[1,5-a]pyrimidines such as:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its biological activity and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16F3N3O2S

Molecular Weight

419.4 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H16F3N3O2S/c1-27-11-15-18(12-5-7-13(28-2)8-6-12)19-24-14(16-4-3-9-29-16)10-17(20(21,22)23)26(19)25-15/h3-10H,11H2,1-2H3

InChI Key

AAOOUKMBYBKOHS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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